Cas no 681444-96-2 (5-(Trifluoromethyl)thiophen-2-amine)
5-(Trifluoromethyl)thiophen-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(trifluoromethyl)thiophen-2-amine
- 2-THIOPHENAMINE, 5-(TRIFLUOROMETHYL)-
- AB11888
- 5-(Trifluoromethyl)thiophen-2-amine
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- Inchi: 1S/C5H4F3NS/c6-5(7,8)3-1-2-4(9)10-3/h1-2H,9H2
- InChI Key: JUDFVTYLQYHGKG-UHFFFAOYSA-N
- SMILES: S1C(=CC=C1C(F)(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 125
- XLogP3: 2.2
- Topological Polar Surface Area: 54.3
5-(Trifluoromethyl)thiophen-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4269334-0.05g |
5-(trifluoromethyl)thiophen-2-amine |
681444-96-2 | 95.0% | 0.05g |
$787.0 | 2025-03-15 | |
| Enamine | EN300-4269334-0.1g |
5-(trifluoromethyl)thiophen-2-amine |
681444-96-2 | 95.0% | 0.1g |
$825.0 | 2025-03-15 | |
| Enamine | EN300-4269334-0.25g |
5-(trifluoromethyl)thiophen-2-amine |
681444-96-2 | 95.0% | 0.25g |
$863.0 | 2025-03-15 | |
| Enamine | EN300-4269334-0.5g |
5-(trifluoromethyl)thiophen-2-amine |
681444-96-2 | 95.0% | 0.5g |
$900.0 | 2025-03-15 | |
| Enamine | EN300-4269334-1.0g |
5-(trifluoromethyl)thiophen-2-amine |
681444-96-2 | 95.0% | 1.0g |
$938.0 | 2025-03-15 | |
| Enamine | EN300-4269334-2.5g |
5-(trifluoromethyl)thiophen-2-amine |
681444-96-2 | 95.0% | 2.5g |
$1887.0 | 2025-03-15 | |
| Enamine | EN300-4269334-5.0g |
5-(trifluoromethyl)thiophen-2-amine |
681444-96-2 | 95.0% | 5.0g |
$2386.0 | 2025-03-15 | |
| Enamine | EN300-4269334-10.0g |
5-(trifluoromethyl)thiophen-2-amine |
681444-96-2 | 95.0% | 10.0g |
$3004.0 | 2025-03-15 | |
| Ambeed | A848731-1g |
5-(Trifluoromethyl)thiophen-2-amine |
681444-96-2 | 97% | 1g |
$902.0 | 2025-04-17 |
5-(Trifluoromethyl)thiophen-2-amine Suppliers
5-(Trifluoromethyl)thiophen-2-amine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 5-(Trifluoromethyl)thiophen-2-amine
5-(Trifluoromethyl)thiophen-2-amine (CAS 681444-96-2): A Versatile Fluorinated Building Block for Modern Chemistry
In the dynamic world of fluorinated organic compounds, 5-(Trifluoromethyl)thiophen-2-amine (CAS 681444-96-2) has emerged as a crucial building block with wide-ranging applications across pharmaceutical, agrochemical, and materials science sectors. This thiophene derivative containing a trifluoromethyl group combines the unique electronic properties of fluorine with the structural versatility of heterocyclic amines, making it particularly valuable in modern synthetic chemistry.
The molecular structure of 5-(Trifluoromethyl)thiophene-2-amine features a thiophene ring substituted at the 2-position with an amino group and at the 5-position with a CF3 group. This specific arrangement creates an electron-deficient aromatic system that has become increasingly important in the development of bioactive molecules. Researchers particularly value this compound for its ability to serve as a precursor in the synthesis of various fluorinated heterocycles, which are gaining prominence in drug discovery programs worldwide.
Recent trends in medicinal chemistry have shown growing interest in trifluoromethylated compounds like 5-(Trifluoromethyl)thiophen-2-amine, as the CF3 moiety often enhances metabolic stability, membrane permeability, and binding affinity of potential drug candidates. This aligns perfectly with current pharmaceutical industry demands for compounds that can address challenges in CNS drug development and antimicrobial resistance - two of the most pressing issues in modern healthcare.
The synthesis of 5-(Trifluoromethyl)thiophene-2-amine typically involves multi-step procedures starting from commercially available thiophene derivatives. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the chemical industry's shift toward more sustainable practices. Advanced purification techniques ensure high purity levels (>98%) required for pharmaceutical applications, meeting stringent regulatory standards for fluorinated building blocks.
Beyond pharmaceuticals, 5-(Trifluoromethyl)thiophen-2-amine finds applications in materials science, particularly in the development of organic semiconductors and liquid crystals. The compound's ability to modify electronic properties makes it valuable for creating advanced materials with tailored characteristics. This has become especially relevant with the growing demand for flexible electronics and energy-efficient display technologies.
Market analysis indicates steady growth in demand for fluorinated thiophene derivatives, driven by expanding applications in multiple industries. The unique combination of the thiophene ring and trifluoromethyl group in 5-(Trifluoromethyl)thiophen-2-amine offers distinct advantages that continue to attract research attention. Current pricing trends reflect its status as a specialty chemical, with costs varying based on purity levels and order quantities.
Handling and storage of 5-(Trifluoromethyl)thiophen-2-amine require standard precautions for amino-substituted heterocycles. The compound should be stored in cool, dry conditions away from strong oxidizing agents. While not classified as highly hazardous, proper laboratory practices including the use of personal protective equipment are recommended when working with this material.
Recent patent literature reveals growing intellectual property activity surrounding derivatives of 5-(Trifluoromethyl)thiophen-2-amine, particularly in therapeutic areas such as kinase inhibition and GPCR modulation. This patent landscape suggests continued interest from pharmaceutical companies in exploiting the unique properties of this fluorinated building block for drug development.
Analytical characterization of 5-(Trifluoromethyl)thiophen-2-amine typically involves a combination of techniques including NMR spectroscopy (particularly 19F NMR), mass spectrometry, and HPLC. These methods provide comprehensive quality control and ensure batch-to-batch consistency, which is crucial for research and industrial applications.
The future outlook for 5-(Trifluoromethyl)thiophen-2-amine appears promising, with potential applications expanding into new areas such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). As research into fluorinated materials advances, this compound's unique structural features position it as a valuable tool for scientists exploring cutting-edge technologies in multiple disciplines.
For researchers considering 5-(Trifluoromethyl)thiophen-2-amine for their projects, several commercial suppliers offer this compound in various quantities. When selecting a supplier, factors to consider include purity specifications, analytical data availability, and regulatory documentation. The compound's growing importance ensures it remains readily available to support ongoing innovation across chemical and materials sciences.
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